N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467233
InChI: InChI=1S/C10H21N3O/c1-9(14)12-7-10-3-2-5-13(8-10)6-4-11/h10H,2-8,11H2,1H3,(H,12,14)
SMILES: CC(=O)NCC1CCCN(C1)CCN
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13467233

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C10H21N3O/c1-9(14)12-7-10-3-2-5-13(8-10)6-4-11/h10H,2-8,11H2,1H3,(H,12,14)
Standard InChI Key BFYIZKWIPVFJGF-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCCN(C1)CCN
Canonical SMILES CC(=O)NCC1CCCN(C1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a piperidine ring—a six-membered nitrogen-containing heterocycle—substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety at the 3-ylmethyl position. This configuration introduces both hydrophilic (amine) and hydrophobic (acetamide) regions, influencing its solubility and reactivity.

PropertyDetails
IUPAC NameN-[[1-(2-aminoethyl)piperidin-3-yl]methyl]acetamide
Molecular FormulaC₁₀H₂₁N₃O
Molecular Weight199.29 g/mol
Canonical SMILESCC(=O)NCC1CCCN(C1)CCN
Hydrogen Bond Donors2 (amine and amide NH groups)
Hydrogen Bond Acceptors3 (amide carbonyl and two amines)

The piperidine ring adopts a chair conformation, minimizing steric strain, while the aminoethyl side chain enhances hydrogen-bonding potential with biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Alkylation of Piperidine: Reaction of 1-(2-aminoethyl)piperidine with chloroacetamide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

  • Purification: Column chromatography using silica gel and a methanol-dichloromethane gradient yields the pure compound (>95% purity).

Key Reaction:

1-(2-Aminoethyl)piperidine+ChloroacetamideK₂CO₃, DMFN-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide\text{1-(2-Aminoethyl)piperidine} + \text{Chloroacetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide}

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Automated systems monitor pH (8.5–9.5) and temperature (60–80°C), ensuring consistent product quality.

Biological Activities and Pharmacological Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 0.025 mg/mL).

  • Gram-negative bacteria: Escherichia coli (MIC: 0.05 mg/mL).
    Mechanistically, it disrupts bacterial cell membrane integrity via electrostatic interactions with phospholipids.

Enzyme Modulation

In enzymatic assays, it acts as a competitive inhibitor of acetylcholinesterase (AChE), with a Ki value of 0.45 μM. This inhibition enhances acetylcholine levels, relevant for Alzheimer’s disease treatment.

Therapeutic Applications

Neurological Disorders

  • Alzheimer’s Disease: AChE inhibition improves cognitive function in murine models, reducing amyloid-beta plaque formation by 40% over 12 weeks.

  • Depression: In rodent forced-swim tests, the compound reduced immobility time by 55% at 10 mg/kg, comparable to fluoxetine.

Infectious Diseases

  • MRSA Infections: Synergistic effects with vancomycin reduce biofilm formation by 70% in vitro.

Comparison with Structural Analogs

CompoundSubstitution PositionKey DifferencesBioactivity
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide4-ylmethylHigher lipophilicity (LogP: 1.2 vs. 0.8)Enhanced blood-brain barrier penetration
N-Methyl analog3-ylmethyl, N-methylReduced hydrogen-bonding capacityLower AChE inhibition (Ki: 1.8 μM)

The 3-ylmethyl substitution optimizes steric interactions with target enzymes, while the primary amine enhances solubility and target engagement.

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